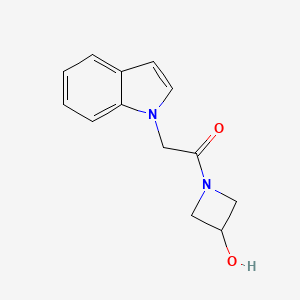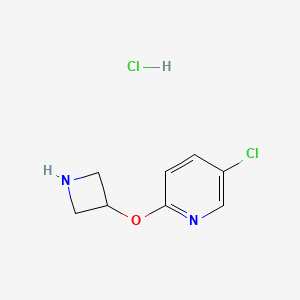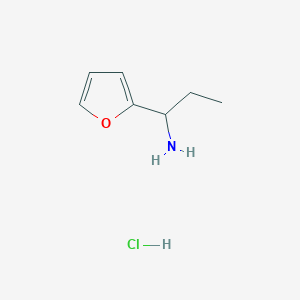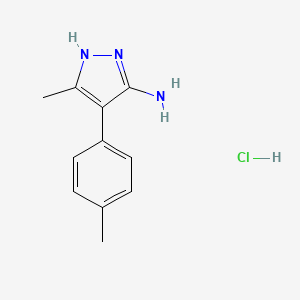
1-(4-((1-Hidroxiciclobutil)metil)piperazin-1-il)etan-1-ona
Descripción general
Descripción
“1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one” is a chemical compound with the molecular weight of 212.29 . It is also known by the IUPAC name “1-[(4-acetyl-1-piperazinyl)methyl]cyclobutanol” and has a physical form of oil .
Molecular Structure Analysis
The InChI code for this compound is "1S/C11H20N2O2/c1-10(14)13-7-5-12(6-8-13)9-11(15)3-2-4-11/h15H,2-9H2,1H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound has a molecular weight of 212.29 . It is in the form of an oil . The boiling point is predicted to be 368.7±27.0 °C .Mecanismo De Acción
The mechanism of action of 1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one involves the inhibition of GSK-3 enzyme activity. This leads to the activation of various signaling pathways that are involved in the regulation of cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the proliferation of cancer cells and induce apoptosis in vitro. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to improve cognitive function and reduce amyloid-beta levels in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one in lab experiments include its high potency and selectivity for GSK-3 inhibition, as well as its ability to cross the blood-brain barrier. However, the limitations of this compound include its potential toxicity and off-target effects, as well as the need for further optimization of its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on 1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one. Firstly, further studies are needed to elucidate the molecular mechanisms underlying its effects on cellular processes and disease states. Secondly, the optimization of its pharmacokinetic properties and the development of more potent and selective GSK-3 inhibitors are needed to improve its therapeutic potential. Lastly, the potential applications of this compound in other fields of research such as stem cell biology and regenerative medicine should be explored.
In conclusion, 1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one is a promising compound with potential applications in various fields of scientific research. Its role as a GSK-3 inhibitor and its potential therapeutic applications in the treatment of various diseases make it a valuable tool for researchers. Further studies are needed to fully understand its molecular mechanisms and optimize its pharmacokinetic properties.
Aplicaciones Científicas De Investigación
Investigación Química
Este compuesto, con el número CAS 1394766-30-3, tiene un peso molecular de 212.29 y se utiliza en investigación química .
Investigación del Cáncer
Compuestos similares a este se han utilizado en la investigación del cáncer. Por ejemplo, se diseñó, sintetizó y evaluó una biblioteca de derivados de (1-(bencil)-1H-1,2,3-triazol-4-il)(piperazin-1-il)metanona sustituidos por su actividad citotóxica in vitro contra varias líneas celulares .
Investigación Antifúngica
Otro compuesto relacionado, las 6-sustituidas-4-metil-3-(4-arilpiperazin-1-il)cinolinas, se sintetizaron como posibles agentes antifúngicos . Esto sugiere que “1-(4-((1-Hidroxiciclobutil)metil)piperazin-1-il)etan-1-ona” también podría tener aplicaciones antifúngicas potenciales.
Investigación de Datos de Seguridad
La ficha de datos de seguridad de este compuesto proporciona información importante sobre el manejo y las medidas de primeros auxilios . Estos datos son cruciales para los investigadores y técnicos de laboratorio que manipulan este compuesto.
Investigación del Cáncer de Mama
Las amidas de uracilo, que son estructuralmente similares a este compuesto, se ha encontrado que escinden la poli (ADP-ribosa) polimerasa, lo que lleva a la pérdida de viabilidad celular en una línea celular de cáncer de mama humano con receptor de estrógenos positivo .
Propiedades
IUPAC Name |
1-[4-[(1-hydroxycyclobutyl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(14)13-7-5-12(6-8-13)9-11(15)3-2-4-11/h15H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYSAQMRILFBLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![({1-[2-(Methylthio)benzyl]piperidin-4-yl}methyl)amine](/img/structure/B1473253.png)
![2,6-Diazaspiro[3.4]octan-7-one oxalate](/img/structure/B1473254.png)

![4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1473256.png)

![2-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1473263.png)
![4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473264.png)


![{2-[4-(piperidin-1-ylmethyl)-1H-pyrazol-1-yl]ethyl}amine](/img/structure/B1473268.png)


![6-Benzyl 1-methyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate](/img/structure/B1473274.png)